molecular formula C8H9ClN2 B2557045 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1784871-53-9

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B2557045
CAS No.: 1784871-53-9
M. Wt: 168.62
InChI Key: OXSXJXYJDFAFOK-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of a chlorine atom at the sixth position and a tetrahydro-1,8-naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine cores. This method typically involves the reaction of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,6-naphthyridine
  • 3,4-Dihydro-1,8-naphthyridin-2-one
  • 6-Bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one

Uniqueness

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the chlorine atom at the sixth position, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSXJXYJDFAFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784871-53-9
Record name 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
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